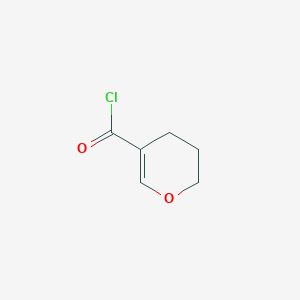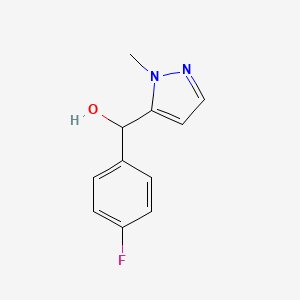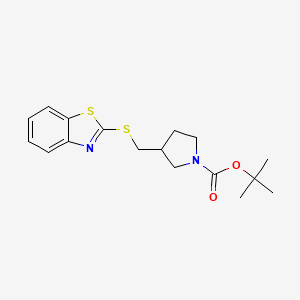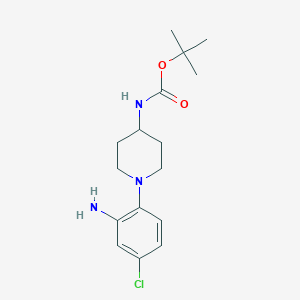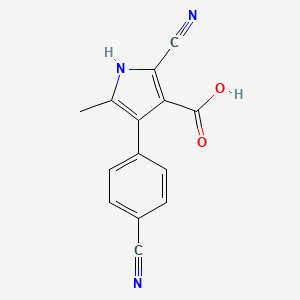
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes cyano and methyl groups, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Methylation: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the pyrrole ring can be replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. For example, its cyano groups may interact with nucleophiles in biological systems, affecting cellular processes.
相似化合物的比较
1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: Lacks the cyano and methyl groups, resulting in different chemical properties and reactivity.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Contains additional methyl groups, which can influence its steric and electronic properties.
1H-Pyrrole-3-carboxylic acid, 4-(4-cyanophenyl)-5-methyl-: Similar structure but lacks one cyano group, affecting its chemical behavior and applications.
The uniqueness of 1H-Pyrrole-3-carboxylic acid, 2-cyano-4-(4-cyanophenyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
960235-12-5 |
|---|---|
分子式 |
C14H9N3O2 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
2-cyano-4-(4-cyanophenyl)-5-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H9N3O2/c1-8-12(10-4-2-9(6-15)3-5-10)13(14(18)19)11(7-16)17-8/h2-5,17H,1H3,(H,18,19) |
InChI 键 |
PTGNFSNWFYPRHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1)C#N)C(=O)O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
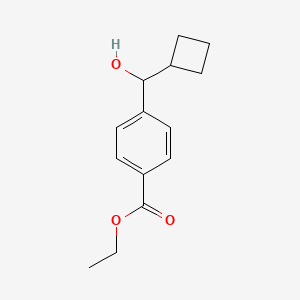
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
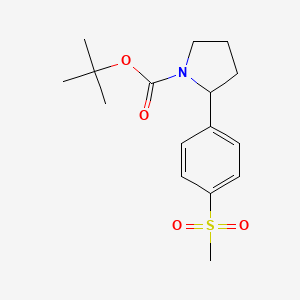


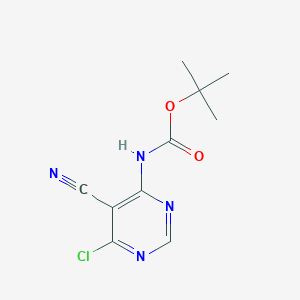
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
